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Application Note & Protocol

For researchers, scientists, and drug development professionals grappling with the challenge
of recovering functional proteins from inclusion bodies, on-column refolding with a decreasing
urea gradient offers a robust and efficient solution. This technique integrates protein
purification and refolding into a single chromatographic step, minimizing protein loss and
aggregation while promoting the formation of the native protein structure. This document
provides detailed protocols and quantitative data to guide the implementation of this powerful
methodology.

Introduction

Recombinant proteins overexpressed in systems like E. coli often accumulate as insoluble
aggregates known as inclusion bodies.[1] While offering advantages such as high expression
levels and resistance to proteolysis, recovering biologically active proteins from inclusion
bodies necessitates effective solubilization and refolding procedures.[2] Traditional methods
like dilution and dialysis can be cumbersome, time-consuming, and often result in low yields
due to protein aggregation.[3][4]

On-column refolding addresses these limitations by immobilizing the denatured protein on a
chromatographic matrix, thereby spatially separating individual protein molecules and
minimizing intermolecular interactions that lead to aggregation.[5][6] A subsequent gradual
decrease in the concentration of the denaturant (commonly urea) via a linear gradient allows
for a controlled transition to refolding conditions, promoting the correct formation of the
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protein's tertiary structure.[7][8] This method is particularly well-suited for proteins with a
tendency to aggregate and can be readily integrated with affinity chromatography for
simultaneous purification, for instance, with histidine-tagged proteins on Immobilized Metal
Affinity Chromatography (IMAC) columns.[9]

Principle of On-Column Refolding

The core principle of on-column refolding with a decreasing urea gradient involves four key
stages:

 Solubilization: Inclusion bodies are harvested and solubilized in a buffer containing a high
concentration of a denaturant, typically 6-8 M urea or guanidine hydrochloride, which unfolds
the protein into its primary amino acid sequence.[6][10] Reducing agents like dithiothreitol
(DTT) or B-mercaptoethanol are often included to break incorrect disulfide bonds.[10]

e Binding: The solubilized, denatured protein is loaded onto a chromatography column. For
His-tagged proteins, an IMAC resin (e.g., Ni-NTA) is commonly used, allowing for specific
binding of the target protein.[11]

» Refolding: A linear gradient is applied to gradually decrease the urea concentration from its
initial high level (e.g., 6 M) to zero.[10] This slow removal of the denaturant allows the
protein, while still bound to the matrix, to refold into its native conformation. The refolding
buffer often contains additives such as L-arginine to suppress aggregation and a redox
system (e.g., reduced and oxidized glutathione) to facilitate correct disulfide bond formation.
[11][12]

» Elution: Once the refolding is complete, the now correctly folded and purified protein is eluted
from the column, typically by introducing an elution agent like imidazole for His-tagged
proteins.[10]

Experimental Workflow

The following diagram illustrates the general workflow for on-column protein refolding of a His-
tagged protein using a decreasing urea gradient.
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Caption: Workflow for on-column refolding of His-tagged proteins.
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Quantitative Data Summary

The efficiency of on-column refolding can vary significantly depending on the protein and the
specific conditions used. The following table summarizes reported refolding yields for various
proteins using on-column techniques.

Protein Refolding Method Refolding Yield (%) Source
Various BSGC Targets  On-column chemical

_ 30-100 [1]
(7 out of 10 tested) refolding
Stromal cell-derived On-column refolding ~5 mg/L culture (up to ]
factor-1la (SDF-1a) and oxidation 15 mg/L)
o-hemolysin (His- On-column refolding 3.5 mg purified and 2]
tagged) on Profinity IMAC refolded
Organophosphorus ]

On-column refolding 12 [12]

hydrolase (OPH)

Detailed Experimental Protocols

The following protocols provide a general framework for the on-column refolding of a His-
tagged protein expressed in E. coli as inclusion bodies. Optimization of specific parameters
such as buffer composition, gradient steepness, and flow rate is often necessary for each
target protein.[10]

Protocol 1: Inclusion Body Isolation and Solubilization

o Cell Lysis: Resuspend the cell pellet from a 100 mL culture in 4 mL of resuspension buffer
(e.g., 20 mM Tris-HCI, pH 8.0). Disrupt the cells by sonication on ice.

« Inclusion Body Isolation: Centrifuge the lysate at 10,000 x g for 10 minutes at 4°C. Discard
the supernatant.

o Washing: Resuspend the pellet in a wash buffer (e.g., 2 M urea in resuspension buffer) and
sonicate briefly. Centrifuge again at high speed for 10 minutes at 4°C. Repeat this wash step
to remove contaminants.
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Solubilization: Resuspend the washed inclusion body pellet in 5 mL of solubilization/binding
buffer (e.g., 20 mM Tris-HCI, 0.5 M NaCl, 5 mM imidazole, 6 M guanidine hydrochloride or 8
M urea, pH 8.0).[10] If the protein contains disulfide bonds, include a reducing agent such as
1-5mM DTT or 10 mM [-mercaptoethanol.[1][10]

Incubation and Clarification: Stir the suspension for 30-60 minutes at room temperature to
ensure complete solubilization.[10] Centrifuge at high speed for 15 minutes at 4°C to pellet
any remaining insoluble material. Filter the supernatant through a 0.45 um filter.[10]

Protocol 2: On-Column Refolding and Purification using
IMAC

This protocol is designed for an automated chromatography system (e.g., AKTAprime).

Buffers:

Buffer A (Binding/Wash Buffer): 20 mM Tris-HCI, 0.5 M NaCl, 20 mM imidazole, 6 M urea, pH
8.0.[10]

Buffer B (Refolding Buffer): 20 mM Tris-HCI, 0.5 M NaCl, 20 mM imidazole, pH 8.0 (no urea).
[10]

Buffer C (Elution Buffer): 20 mM Tris-HCI, 0.5 M NaCl, 500 mM imidazole, pH 8.0.[10]

Redox System (Optional but Recommended): Add 5 mM reduced glutathione (GSH) and 1
mM oxidized glutathione (GSSG) to Buffer B for proteins with disulfide bonds.[12]

Aggregation Suppressor (Optional): Add 0.5 M L-arginine to Buffer B.[12]

Chromatography Steps:

Column Preparation: Use a pre-packed IMAC column (e.g., HisTrap™ FF 1 mL). Charge the
column with Ni2* according to the manufacturer's instructions.[10]

Equilibration: Equilibrate the column with 5-10 column volumes (CV) of Buffer A.[10]

Sample Loading: Load the clarified, solubilized protein sample onto the column.
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e Wash: Wash the column with 10 CV of Buffer A to remove unbound contaminants.[10]

» Refolding Gradient: Initiate a linear gradient from 100% Buffer A to 100% Buffer B over 30
CV. The optimal flow rate should be determined experimentally but is typically slow (e.g., 0.1-
1 mL/min) to allow sufficient time for refolding.[10]

e Post-Refolding Wash: Wash the column with 5 CV of Buffer B to remove any remaining urea.
[10]

» Elution: Elute the refolded protein with a linear gradient from 0-100% Buffer C over 10-20
CV.[10] Collect fractions and monitor the absorbance at 280 nm.

e Analysis: Analyze the collected fractions for purity using SDS-PAGE and for aggregation
state using size-exclusion chromatography.[1] Assess the biological activity of the refolded
protein using a relevant functional assay.[2]

Logical Relationship of Refolding Parameters

The success of on-column refolding is dependent on the interplay of several factors. The
following diagram illustrates the logical relationships between key parameters and the desired
outcome.
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Caption: Key parameters influencing on-column refolding success.

Conclusion

On-column refolding using a decreasing urea gradient is a powerful and versatile technique for
recovering functional proteins from inclusion bodies. By combining purification and refolding, it
streamlines the workflow, reduces sample handling, and often leads to higher yields of active
protein compared to traditional methods. The protocols and data presented here provide a solid
foundation for researchers to implement and optimize this method for their specific proteins of
interest, ultimately accelerating research and development in the life sciences and
biopharmaceutical industries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b033335?utm_src=pdf-custom-synthesis
https://ipo.lbl.gov/wp-content/uploads/sites/8/2014/08/2004pubPharmagen.pdf
https://www.bio-rad.com/es-ec/applications-technologies/histidine-tagged-recombinant-protein-purification-column-refolding?ID=MA7DZ94VY
https://www.bio-rad.com/es-ec/applications-technologies/histidine-tagged-recombinant-protein-purification-column-refolding?ID=MA7DZ94VY
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030991/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4030991/
https://faculty.ksu.edu.sa/sites/default/files/Refolding%20of%20Recombinant%20Protein.pdf
https://mediatum.ub.tum.de/doc/1098025/1098025.pdf
https://m.youtube.com/watch?v=olTL9mIrTB8
https://wolfson.huji.ac.il/purification/PDF/Literature/MingLi2004.pdf
https://wolfson.huji.ac.il/purification/Course92632_2014/Talks2019/1J%20Refolding%202018.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC1868460/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1868460/
https://cdn.cytivalifesciences.com/api/public/content/digi-16306-pdf
https://www.reddit.com/r/labrats/comments/py35t6/refolding_protein_protocol/
https://www.biotechrep.ir/article_88354_09f730f3255de25808a1d00cd3114e3a.pdf
https://www.benchchem.com/product/b033335#on-column-protein-refolding-with-a-decreasing-urea-gradient
https://www.benchchem.com/product/b033335#on-column-protein-refolding-with-a-decreasing-urea-gradient
https://www.benchchem.com/product/b033335#on-column-protein-refolding-with-a-decreasing-urea-gradient
https://www.benchchem.com/product/b033335#on-column-protein-refolding-with-a-decreasing-urea-gradient
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033335?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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